molecular formula C11H23ClN2O B6161692 N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride CAS No. 2613384-39-5

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride

Cat. No. B6161692
CAS RN: 2613384-39-5
M. Wt: 234.8
InChI Key:
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Description

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride (NCPMA) is a synthetic compound that has been used in various scientific research applications. It is a member of the class of compounds known as cyclic amines, which are characterized by their cyclic structure and their ability to form hydrogen bonds with other molecules. NCPMA has been used in a variety of laboratory experiments as a reagent, catalyst, and synthetic intermediate. In addition, it has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of new compounds, and as a synthetic intermediate in the synthesis of pharmaceuticals. It has also been studied for its potential biochemical and physiological effects.

Mechanism of Action

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride has been shown to interact with various proteins and enzymes in the body. It has been proposed that N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride binds to the active site of certain enzymes, which results in the inhibition of their activity. In addition, N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride has been shown to interact with certain receptors in the body, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways. In addition, N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride has been shown to interact with certain receptors in the body, which can lead to changes in physiological processes.

Advantages and Limitations for Lab Experiments

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and has a relatively low toxicity. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride. It could be used in the development of new drugs or other therapeutic agents. In addition, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used in the synthesis of new organic compounds or as a catalyst in the synthesis of existing compounds.

Synthesis Methods

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is typically synthesized through a three-step process. The first step involves the reaction of 3-aminopropyl-cyclopentane-1-ol with hydrochloric acid, which produces N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride. The second step involves the reaction of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride with sodium hydroxide, which produces N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide. The third step involves the reaction of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide with acetic anhydride, which produces N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride involves the reaction of cyclopentylmethylamine with N-(chloroacetyl)glycine ethyl ester followed by reduction and subsequent reaction with 3-aminopropylamine hydrochloride.", "Starting Materials": [ "Cyclopentylmethylamine", "N-(chloroacetyl)glycine ethyl ester", "Sodium borohydride", "3-aminopropylamine hydrochloride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentylmethylamine is reacted with N-(chloroacetyl)glycine ethyl ester in ethanol to form N-(cyclopentylmethyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ester group to an alcohol group, forming N-(cyclopentylmethyl)-N-(hydroxymethyl)glycine ethyl ester.", "Step 3: The resulting compound is then reacted with 3-aminopropylamine hydrochloride in ethanol to form N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride.", "Step 4: The final product is isolated and purified by precipitation with hydrochloric acid." ] }

CAS RN

2613384-39-5

Molecular Formula

C11H23ClN2O

Molecular Weight

234.8

Purity

95

Origin of Product

United States

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